METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline core, a thiophene ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The final step involves the formation of the thiophene carboxylate ester. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The substituted phenyl groups can interact with various enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate
- Methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4-(4-bromophenyl)-3-thiophenecarboxylate
Uniqueness
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The combination of the quinoline and thiophene rings also provides a unique scaffold for further functionalization and optimization.
Properties
Molecular Formula |
C28H17Cl2FN2O3S |
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Molecular Weight |
551.4g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H17Cl2FN2O3S/c1-36-28(35)25-20(15-6-9-17(31)10-7-15)14-37-27(25)33-26(34)19-13-24(16-8-11-21(29)22(30)12-16)32-23-5-3-2-4-18(19)23/h2-14H,1H3,(H,33,34) |
InChI Key |
BJIBKIMGVKNOMX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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